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Compound of Interest

Compound Name: Bromo(2H3)methane

Cat. No.: B073400

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Bromo(2H3)methane (CDsBr), a deuterated isotopologue of bromomethane. Understanding
the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics of this compound is crucial for its identification, quantification, and application in
various research fields, including its use as a tracer in metabolic studies and for investigating
kinetic isotope effects.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Bromo(2H3)methane. Due to
the isotopic substitution, the spectroscopic properties exhibit notable differences compared to
its non-deuterated counterpart, bromomethane (CHsBr).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Parameter

'H NMR

3C NMR

’H (Deuterium)
NMR

Chemical Shift (d)

Expected to be
minimal or absent due

to the lack of protons.

[1]

~9.5 ppm (referenced
to TMS)

Expected to show a
signal confirming
deuterium

incorporation.[1]

Multiplicity

Not Applicable

Singlet (due to proton
decoupling)

Expected to be a

singlet

Coupling Constants

)

Not Applicable

Not Applicable

Not Applicable

Solvent

CDCiIs (or other

deuterated solvents)

[2]

CDCls (or other

deuterated solvents)

[3]4]

CHCIs (or other non-

deuterated solvents)

Note: The 3C NMR chemical shift is based on the value for bromomethane and is not expected

to shift significantly upon deuteration.

Infrared (IR) Spectroscopy
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Vibrational Mode

Wavenumber
(cm™)

Intensity Notes

C-D Stretching

~2100-2200[1]

This absorption is a
key diagnostic feature
for deuteration, as it is
Strong significantly lower
than the C-H
stretching frequency
(~3000 cm~1).[1][5]

The position of this

C-Br Stretching 550-750[6] Strong band is characteristic
of a bromoalkane.
Analogous to the CHs
CDs Deformation ~1050-1200 Medium deformation

(umbrella) mode.

Mass Spectrometry (MS)
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lon Fragment

m/z (Mass-to-
Charge Ratio)

Relative
Abundance

Notes

[CDs7°Br]* (Molecular
lon, M)

97

High

The presence of two
major isotopes of
bromine ("°Br and
81Br) in a nearly 1:1
ratio results in a
characteristic M and
M+2 pattern.[7][8]

[CDs®1Br]* (Molecular
lon, M+2)

99

High

The M+2 peak is of
similar intensity to the
M peak.[7][8]

[CDs]*

18

Variable

Fragmentation
resulting from the
cleavage of the C-Br
bond.

[7QBr]+ / [SIBr]+

79/81

Variable

Represents the

bromine cation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are intended as a general guide and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Prepare a solution of Bromo(2H3)methane in a suitable deuterated
solvent (e.g., CDCIs for 133C NMR) or non-deuterated solvent (e.g., CHCIs for 2H NMR) in a
standard 5 mm NMR tube. The concentration should be approximately 5-25 mg/mL.

e Instrument Setup:

o Tune and shim the NMR spectrometer for the appropriate nucleus (*H, 13C, or 2H).
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o Set the spectral width and acquisition time to ensure adequate resolution and signal-to-
noise ratio.

o For 3C NMR, use a proton-decoupled pulse sequence.

o Data Acquisition: Acquire the free induction decay (FID) by applying a radiofrequency pulse.
The number of scans will depend on the sample concentration and the sensitivity of the
instrument.

» Data Processing:
o Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
o Phase and baseline correct the spectrum.

o Reference the spectrum to an internal standard (e.g., tetramethylsilane, TMS, at O ppm for
H and 13C NMR).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Gas Phase: Introduce the gaseous Bromo(2H3)methane into a gas cell with IR-
transparent windows (e.g., KBr or NaCl).

o Liquid Phase: If condensed, a thin film of the liquid can be placed between two salt plates
(e.g., KBr or NacCl).

e Instrument Setup:
o Perform a background scan with the empty cell or clean salt plates.
o Set the desired spectral range (typically 4000-400 cm~1) and resolution (e.g., 4 cm™1).

o Data Acquisition: Place the sample in the IR beam path and acquire the spectrum. Co-add
multiple scans to improve the signal-to-noise ratio.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b073400?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the gaseous or volatile liquid sample into the mass
spectrometer's ion source via a gas chromatography (GC) system or a direct inlet probe.

« lonization: Utilize electron ionization (El) at a standard energy of 70 eV to induce
fragmentation.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: The abundance of each ion is measured by a detector.

o Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peaks (M and
M+2) and the characteristic fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of Bromo(2H3)methane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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